

An In-Depth Technical Guide to Bolenol (CAS 16915-78-9)

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Compound of Interest

Compound Name: *Bolenol*

Cat. No.: *B093227*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolenol (CAS 16915-78-9), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone). First described in 1969, **Bolenol**, also known as 17 α -ethyl-19-norandrost-5-en-17 β -ol, was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic to androgenic activity.[1] Although it has been a subject of scientific inquiry for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis, **Bolenol** has never been commercially marketed for medical use.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, pharmacology, metabolism, and safety profile of **Bolenol**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

Bolenol is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16915-78-9	[3]
Molecular Formula	C ₂₀ H ₃₂ O	[4]
Molecular Weight	288.47 g/mol	[5]
IUPAC Name	(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol	[4]
Synonyms	17 α -ethyl-19-norandrost-5-en-17 β -ol, Ethylnorandrostenol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	White to off-white crystalline powder	General knowledge

Synthesis and Analytical Methods

Synthesis

The synthesis of **Bolenol** typically starts from a nandrolone precursor. A key step in the synthesis is the 17 α -alkylation to introduce the ethyl group at the C17 position. This is a common strategy to enhance the oral bioavailability of steroids.



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A simplified workflow for the synthesis of **Bolenol**.

A detailed experimental protocol for the synthesis of **Bolenol** has not been widely published in recent literature. However, based on general principles of steroid chemistry, a plausible synthetic route would involve:

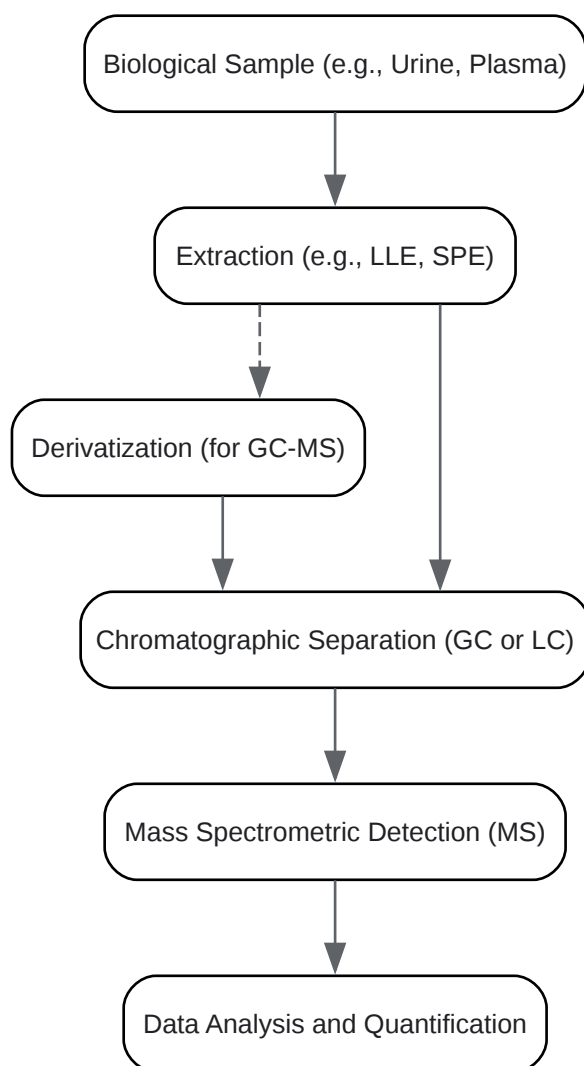
- Protection of the 3-keto group of a suitable nandrolone derivative: This is to prevent its reaction during the subsequent alkylation step.
- 17 α -Alkylation: Reaction with an organometallic ethylating agent, such as ethylmagnesium bromide (a Grignard reagent), to introduce the ethyl group at the C17 position.
- Deprotection and Isomerization: Removal of the protecting group and, if necessary, isomerization to yield the final **Bolenol** structure.
- Purification: The crude product would then be purified using techniques such as column chromatography and recrystallization to obtain high-purity **Bolenol**.

Analytical Methods

The analysis of **Bolenol**, like other anabolic steroids, typically relies on chromatographic and mass spectrometric techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection and quantification of anabolic steroids. Derivatization is often required to improve the volatility and thermal stability of the analyte.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of steroids in complex biological matrices without the need for derivatization.

A general workflow for the analysis of **Bolenol** in biological samples is depicted below.



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General workflow for the analysis of **Bolenol** in biological samples.

A specific, validated analytical method for **Bolenol** would require optimization of the following parameters:

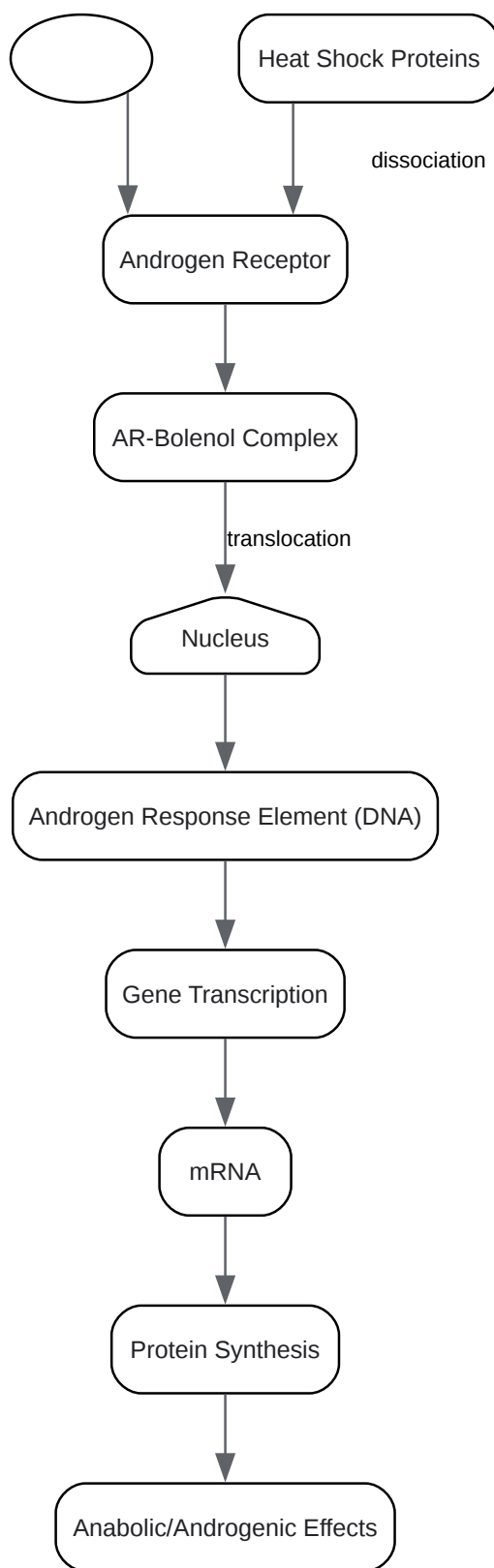
- Sample Preparation: Choice of extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate **Bolenol** from the biological matrix.
- Chromatographic Conditions: Selection of an appropriate column, mobile phase composition, and gradient for optimal separation.

- Mass Spectrometry Parameters: Optimization of ionization source conditions and selection of specific precursor and product ions for selective detection and quantification.

Pharmacology

Mechanism of Action

Bolenol exerts its effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.



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Simplified signaling pathway of **Bolenol** via the androgen receptor.

Pharmacodynamics

Bolenol exhibits both anabolic and androgenic properties. In vitro studies have shown that **Bolenol** has a lower binding affinity for the androgen receptor compared to testosterone, with a relative binding affinity of approximately 4-9%.^[2]

An in vivo study in castrated male rats demonstrated that **Bolenol** is equipotent to testosterone in stimulating the growth of the levator ani muscle (an indicator of anabolic activity). However, it was found to be less potent than testosterone in stimulating the growth of the prostate and seminal vesicles (indicators of androgenic activity).^[2] This suggests a potentially more favorable anabolic-to-androgenic ratio for **Bolenol** compared to testosterone.

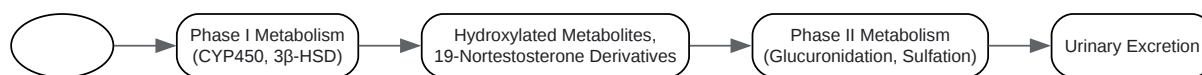
Parameter	Bolenol	Testosterone	Reference
Relative Binding Affinity to AR	4-9%	100%	^[2]
Anabolic Activity (Levator Ani Muscle Growth)	Equipotent	Standard	^[2]
Androgenic Activity (Prostate/Seminal Vesicle Growth)	Less potent	Standard	^[2]

Metabolism

Bolenol is expected to undergo metabolism in the liver through Phase I and Phase II reactions.

- Phase I Metabolism: This primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a likely key enzyme. Hydroxylation at various positions on the steroid nucleus is a probable metabolic pathway. The 17 α -ethyl group may also be a site for oxidation. Additionally, there is a possibility of conversion to 19-nortestosterone derivatives through the action of 3 β -hydroxysteroid dehydrogenase (3 β -HSD).
- Phase II Metabolism: The hydroxylated metabolites formed during Phase I are then conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-

soluble compounds that can be readily excreted in the urine.



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General metabolic pathway of **Bolenol**.

Detailed studies identifying the specific chemical structures of **Bolenol** metabolites are limited in the publicly available literature.

Therapeutic Potential and Toxicology

Therapeutic Potential

Due to its anabolic properties, **Bolenol** has been considered for potential therapeutic applications in conditions characterized by muscle wasting, such as those associated with chronic illnesses, and for the treatment of osteoporosis.[2] Its ability to promote protein synthesis and increase muscle mass makes it a candidate for further investigation in these areas. However, as it was never commercially developed, clinical data on its efficacy and safety in humans are lacking.

Toxicology and Safety Profile

There is a lack of specific toxicological studies on **Bolenol**. However, as a 17α-alkylated anabolic-androgenic steroid, it is presumed to carry similar risks to other compounds in this class. Potential adverse effects associated with AAS include:

- **Hepatotoxicity:** 17α-alkylated steroids are known to have the potential to cause liver damage.
- **Cardiovascular Effects:** Negative impacts on cholesterol levels, blood pressure, and cardiac structure and function.
- **Endocrine Disruption:** Suppression of endogenous testosterone production, testicular atrophy, and infertility in males. In females, virilization effects such as hirsutism, voice deepening, and menstrual irregularities can occur.

- Psychological Effects: Mood swings, aggression, and dependence.

Given these potential risks, the therapeutic use of any AAS requires careful consideration of the benefit-risk profile.

Conclusion

Bolenol is a synthetic anabolic-androgenic steroid with a distinct pharmacological profile characterized by a potentially favorable separation of anabolic and androgenic effects. While it has been a subject of scientific interest for its potential therapeutic applications, its development was never advanced to clinical use. This technical guide has summarized the available information on its chemical properties, synthesis, analytical methods, pharmacology, metabolism, and potential toxicities. Further research, including detailed metabolic and long-term safety studies, would be necessary to fully characterize **Bolenol** and evaluate any potential for future therapeutic development.

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